molecular formula C21H12Cl2FN5O B11178618 7-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11178618
M. Wt: 440.3 g/mol
InChI Key: JJFPGIYJKGNXOY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule with a complex structure. Its systematic name reflects its fused pyrazolo-pyrido-triazinone scaffold. Let’s break it down:

    7-(3,4-dichlorophenyl): This part of the name indicates that there are two chlorine atoms attached to the phenyl ring at position 3 and 4.

    3-(4-fluorophenyl): Here, a fluorine atom is attached to the phenyl ring at position 3.

    2-methyl: The methyl group is located at position 2.

    pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one: This portion describes the fused ring system. It consists of a pyrazole ring (pyrazolo), a pyridine ring (pyrido), and a triazine ring. The compound is in the 6(7H)-one tautomeric form.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization reactions. For instance:

    Condensation Reaction: Starting from appropriate precursors, a condensation reaction can form the pyrazolo-pyrido-triazinone scaffold.

    Multicomponent Reactions (MCRs): MCRs involving amines, aldehydes, and other reagents can lead to the desired structure.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. These may include:

    High-temperature cyclization: Employing suitable catalysts and optimized conditions.

    Continuous Flow Synthesis: Utilizing flow reactors for improved yield and safety.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxygenated derivatives.

    Reduction: Reduction processes can yield reduced forms of the compound.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Examples include hydroxylated, amino-substituted, or alkylated derivatives.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique scaffold.

    Biological Studies: It may interact with specific receptors or enzymes.

    Materials Science: Its structure inspires novel materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways.

Properties

Molecular Formula

C21H12Cl2FN5O

Molecular Weight

440.3 g/mol

IUPAC Name

11-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H12Cl2FN5O/c1-11-18(12-2-4-13(24)5-3-12)20-26-25-19-17(29(20)27-11)8-9-28(21(19)30)14-6-7-15(22)16(23)10-14/h2-10H,1H3

InChI Key

JJFPGIYJKGNXOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)Cl)Cl)N=NC2=C1C5=CC=C(C=C5)F

Origin of Product

United States

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